trans-Hexahydroisobenzofuran-1,3-dione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

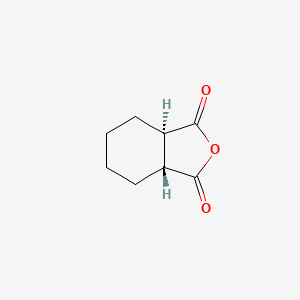

Structure

3D Structure

Properties

IUPAC Name |

(3aR,7aR)-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h5-6H,1-4H2/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUTGBJKUEZFXGO-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]2[C@@H](C1)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60449118 | |

| Record name | trans-Hexahydroisobenzofuran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60449118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71749-03-6, 14166-21-3 | |

| Record name | trans-Hexahydroisobenzofuran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60449118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-cyclohexane-1,2-dicarboxylic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.539 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (+)-trans-1,2-Cyclohexanedicarboxylic Anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to trans-Hexahydroisobenzofuran-1,3-dione (CAS 14166-21-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-Hexahydroisobenzofuran-1,3-dione, registered under CAS number 14166-21-3, is a bicyclic anhydride with significant applications in chemical synthesis and material science. Also widely known as trans-1,2-Cyclohexanedicarboxylic anhydride or trans-Hexahydrophthalic anhydride, its rigid trans-configured structure is derived from the dehydration of trans-1,2-cyclohexanedicarboxylic acid.[1][2] This compound serves as a crucial intermediate in the production of pharmaceuticals, agrochemicals, and specialty polymers and resins.[1][3][4] Its reactivity, stemming from the anhydride group, allows it to readily participate in nucleophilic acyl substitution reactions, making it a versatile building block for creating esters and amides.[1] While valuable in industrial processes, it is also noted for its potential biological activities and allergenic effects, necessitating careful handling and safety protocols.[3]

Core Properties and Data

The fundamental physicochemical properties of this compound are summarized below. These data are critical for its application in synthesis, formulation, and safety management.

| Property | Value | Source(s) |

| Identifiers | ||

| CAS Number | 14166-21-3 | [1][2][5][6][7] |

| Molecular Formula | C₈H₁₀O₃ | [1][3][6][7] |

| Molecular Weight | 154.16 g/mol | [2][3][6][7] |

| Synonyms | trans-1,2-Cyclohexanedicarboxylic anhydride, trans-Hexahydrophthalic anhydride | [1][2][6] |

| InChI Key | MUTGBJKUEZFXGO-WDSKDSINSA-N | [2][7] |

| SMILES | O=C1OC(=O)[C@H]2CCCC[C@H]12 | [2] |

| Physicochemical Data | ||

| Physical Form | White to off-white solid, powder, or crystal | [6] |

| Melting Point | 145-147 °C | [5] |

| Boiling Point | 283.4 °C (approx.) | [5] |

| Purity | Typically ≥96% | [2][6] |

| Solubility | Moderately soluble in organic solvents | [1] |

| Safety Information | ||

| Signal Word | Danger | [2] |

| Hazard Classifications | Eye Damage 1, Respiratory Sensitization 1, Skin Sensitization 1 | [2] |

| Hazard Codes | H317, H318, H334 | [2] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are essential for its practical application in a laboratory setting.

Synthesis Protocol: Dehydration of trans-1,2-Cyclohexanedicarboxylic Acid

The most direct synthesis of this compound is through the dehydration of its corresponding dicarboxylic acid.

-

Apparatus Setup: A round-bottom flask is equipped with a reflux condenser and a heating mantle. The system should be protected from atmospheric moisture with a drying tube.

-

Reagents:

-

trans-1,2-Cyclohexanedicarboxylic acid (1 equivalent)

-

Acetic anhydride or another suitable dehydrating agent (e.g., acetyl chloride) (2-3 equivalents)

-

-

Procedure:

-

Add trans-1,2-Cyclohexanedicarboxylic acid to the round-bottom flask.

-

Introduce the dehydrating agent (acetic anhydride).

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC or GC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Excess acetic anhydride and the acetic acid byproduct are removed under reduced pressure using a rotary evaporator.

-

The resulting crude solid is purified by recrystallization from a suitable solvent (e.g., a toluene/hexane mixture) to yield the pure anhydride product.

-

Caption: General workflow for the synthesis of this compound.

Characterization Protocols

-

Purity Analysis via Gas Chromatography (GC):

-

Sample Preparation: Prepare a dilute solution of the synthesized product in a volatile organic solvent (e.g., acetone or ethyl acetate).

-

Instrumentation: Use a gas chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., a non-polar or medium-polarity column like DB-5 or HP-5).

-

Method: Inject a small volume (e.g., 1 µL) of the sample. Run a temperature gradient program, for example, starting at 100°C and ramping to 250°C at 10°C/min.

-

Analysis: The purity is determined by the relative area of the main product peak compared to the total area of all peaks in the chromatogram.

-

-

Structural Confirmation via Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, a Nujol mull can be prepared.

-

Instrumentation: Analyze the sample using an FTIR spectrometer.

-

Analysis: The resulting spectrum should show characteristic strong carbonyl (C=O) stretching bands for a cyclic anhydride, typically appearing as two distinct peaks around 1850 cm⁻¹ and 1780 cm⁻¹. The absence of a broad O-H stretch (from the starting carboxylic acid) confirms the completion of the reaction.[8]

-

-

Molecular Weight Confirmation via Mass Spectrometry (MS):

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.

-

Instrumentation: Analyze using a mass spectrometer, often coupled with a GC (GC-MS), using Electron Ionization (EI).

-

Analysis: The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (154.16 g/mol ) and a characteristic fragmentation pattern that can be used for structural elucidation.[7]

-

Applications and Biological Activity

This compound's utility spans several industrial and research domains.

Caption: Overview of key industrial applications for the target compound.

Industrial Applications

-

Polymers and Resins: It is widely used as a curing or hardening agent for epoxy resins, contributing to the final polymer's thermal stability and mechanical properties.[1][4]

-

Chemical Intermediate: It serves as a precursor in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.[3]

-

Material Science: The compound is utilized as a plasticizer to increase the flexibility and workability of polymers.[3] It has also been applied as a rust preventive agent for metal surfaces.[3]

-

Other Uses: It has been formulated as an insect repellent.[3]

Biological Activity and Toxicology

While its primary use is industrial, this compound exhibits notable biological effects.

-

Pharmacological Potential: Some studies suggest the compound may possess anticonvulsant properties, indicating potential for further investigation in neurological research.[3] It has also been used in research related to the development of protein kinase C inhibitors.[9]

-

Toxicology and Allergenic Effects: The compound is a known sensitizer. It is classified as causing serious eye damage (H318), allergic skin reactions (H317), and may lead to allergy or asthma symptoms if inhaled (H334).[2] These hazards underscore the importance of using appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, when handling the substance.[2]

-

Biochemical Interactions: Research has shown that the compound can bind to key biological macromolecules such as serum albumin and hemoglobin, which could influence its toxicokinetics.[3]

Caption: Logical relationship between exposure routes and documented health hazards.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. trans-1,2-Cyclohexanedicarboxylic anhydride 97% | 14166-21-3 [sigmaaldrich.com]

- 3. Buy this compound | 71749-03-6 [smolecule.com]

- 4. This compound | SJZ Chem-Pharm Co., Ltd. [sjzchem-pharm.com]

- 5. 14166-21-3 CAS MSDS ((+/-)-TRANS-1,2-CYCLOHEXANEDICARBOXYLIC ANHYDRIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. cymitquimica.com [cymitquimica.com]

- 7. 1,3-Isobenzofurandione, hexahydro-, trans- [webbook.nist.gov]

- 8. 1,3-Isobenzofurandione, hexahydro- [webbook.nist.gov]

- 9. Cas 14166-21-3,(+/-)-TRANS-1,2-CYCLOHEXANEDICARBOXYLIC ANHYDRIDE | lookchem [lookchem.com]

An In-depth Technical Guide to the Molecular Structure of trans-Hexahydroisobenzofuran-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of trans-Hexahydroisobenzofuran-1,3-dione. It is a bicyclic anhydride with the chemical formula C₈H₁₀O₃.[1][2] This document consolidates key data including its chemical and physical properties, provides a representative experimental protocol for its synthesis, and discusses its known and potential biological activities. The information is intended to support research and development efforts in medicinal chemistry, materials science, and organic synthesis.

Molecular Structure and Properties

This compound, also known by its synonym trans-1,2-Cyclohexanedicarboxylic anhydride, is a saturated bicyclic compound. The "trans" configuration indicates that the two hydrogen atoms at the bridgehead carbons (3a and 7a) are on opposite sides of the plane of the cyclohexane ring. This stereochemistry governs the overall three-dimensional shape of the molecule and influences its reactivity and biological interactions.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (3aR,7aS)-3a,4,5,6,7,7a-Hexahydro-2-benzofuran-1,3-dione |

| CAS Number | 14166-21-3[3] |

| Molecular Formula | C₈H₁₀O₃[1][2] |

| Molecular Weight | 154.16 g/mol [3] |

| InChI Key | MUTGBJKUEZFXGO-WDSKDSINSA-N[3] |

| SMILES | O=C1OC(=O)[C@H]2CCCC[C@H]12 |

| Synonyms | trans-1,2-Cyclohexanedicarboxylic anhydride, trans-Hexahydrophthalic anhydride[1][2] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Physical State | Solid[1] | CymitQuimica |

| Melting Point | 368.25 K (95.1 °C) | Cheméo[4] |

| Boiling Point | 571.32 K (298.17 °C) | Cheméo[4] |

| Enthalpy of Formation (hf) | -488.73 kJ/mol | Cheméo[4] |

| LogP (Octanol/Water) | 0.876 | Cheméo[4] |

| Water Solubility (log10ws) | -1.12 mol/L | Cheméo[4] |

Note: Some physical properties are calculated using computational methods as indicated in the source.

Synthesis and Characterization

Experimental Protocol: Synthesis

The synthesis of this compound is typically achieved through the dehydration of its corresponding dicarboxylic acid, trans-1,2-Cyclohexanedicarboxylic acid. A common laboratory method involves heating the diacid with a dehydrating agent such as acetic anhydride.

Objective: To synthesize this compound from trans-1,2-Cyclohexanedicarboxylic acid.

Materials:

-

trans-1,2-Cyclohexanedicarboxylic acid

-

Acetic anhydride

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Recrystallization solvent (e.g., a mixture of ethyl acetate and hexane)

Procedure:

-

Place trans-1,2-Cyclohexanedicarboxylic acid into a round-bottom flask.

-

Add an excess of acetic anhydride (typically 2-3 equivalents).

-

Fit the flask with a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by the dissolution of the solid diacid.

-

After the reaction is complete (typically 1-2 hours of reflux), allow the mixture to cool to room temperature.

-

Remove the excess acetic anhydride and acetic acid byproduct under reduced pressure using a rotary evaporator.

-

The crude product, a solid, can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot ethyl acetate and add hexane until turbidity is observed.

-

Allow the solution to cool slowly to induce crystallization.

-

Collect the purified crystals of this compound by vacuum filtration, wash with cold hexane, and dry in a vacuum oven.

Figure 1. A simplified workflow for the synthesis of this compound.

Spectroscopic Characterization

The molecular structure of this compound can be confirmed using various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the carbonyl groups of the anhydride functionality. These typically appear in the region of 1750-1850 cm⁻¹. The absence of a broad hydroxyl (-OH) absorption band confirms the conversion of the dicarboxylic acid to the anhydride.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show signals for the methine protons at the 3a and 7a positions, which are expected to be downfield due to the electron-withdrawing effect of the adjacent carbonyl groups. The remaining methylene protons of the cyclohexane ring would appear as a complex multiplet in the upfield region.

-

¹³C NMR: The carbon NMR spectrum is distinguished by the presence of signals for the carbonyl carbons, typically in the range of 160-180 ppm. The signals for the methine and methylene carbons of the cyclohexane ring would appear at higher field. (Note: ¹H and ¹³C NMR spectra for this compound are available from Sigma-Aldrich[5].)

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would show the molecular ion peak (M⁺) at m/z = 154, corresponding to the molecular weight of the compound.[3] Fragmentation patterns would likely involve the loss of CO and CO₂ from the anhydride ring.

Crystallographic Data

As of the time of this writing, a publicly available crystal structure for this compound has not been identified. X-ray crystallography would provide definitive confirmation of the trans stereochemistry and precise measurements of bond lengths and angles.

Biological Activity and Potential Applications

While primarily used as a monomer and cross-linking agent in polymer chemistry, this compound has also been noted for its potential biological activities.

Some studies have suggested that this compound may possess anticonvulsant properties. The exact mechanism of action for this activity has not been elucidated. However, the general mechanisms of anticonvulsant drugs often involve the modulation of voltage-gated ion channels (such as sodium or calcium channels) or the enhancement of inhibitory neurotransmission, primarily through the GABAergic system.

It is also important to note that, like many reactive anhydrides, this compound has the potential to be an allergen and can cause skin sensitization.

Potential Mechanisms of Anticonvulsant Activity

Given the lack of specific studies on the mechanism of action for this compound, a logical diagram of potential anticonvulsant mechanisms is presented below. This diagram illustrates general pathways that could be investigated in future research.

Figure 2. Logical diagram of potential anticonvulsant mechanisms for future investigation.

Conclusion

This compound is a well-characterized small molecule with established applications in polymer science and potential for further investigation in the field of medicinal chemistry. This guide has summarized its key structural and physicochemical properties, provided a representative synthetic protocol, and outlined its known and potential biological activities. The availability of detailed spectroscopic data and the potential for anticonvulsant effects make it an interesting candidate for further research and development. Future studies should focus on elucidating its specific mechanism of biological action and exploring its potential as a scaffold for the design of novel therapeutic agents.

References

Navigating the Solubility of trans-Hexahydroisobenzofuran-1,3-dione: A Technical Guide

For Immediate Release

This technical guide addresses the solubility of trans-Hexahydroisobenzofuran-1,3-dione, a compound of interest for researchers, scientists, and professionals in drug development. Due to a lack of publicly available quantitative solubility data for this compound, this document provides a comprehensive framework for its experimental determination. It includes detailed methodologies, a template for data presentation, and logical diagrams to guide experimental design.

Quantitative Solubility Data

Currently, there is no specific quantitative data on the solubility of this compound in various organic solvents in publicly accessible literature. However, based on the purification methods of analogous compounds, such as cis,cis,cis-1,2,4-cyclohexanetricarboxylic acid anhydride, it is inferred that solvents like tetrahydrofuran (THF) and acetonitrile may serve as suitable options for solubilization. The parent diacid, trans-1,2-Cyclohexanedicarboxylic acid, has been noted to be recrystallized from a mixture of benzene and ether, suggesting that these solvents could also be relevant for the anhydride.

To facilitate systematic investigation, the following table is provided as a template for researchers to record their empirical findings.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Observations |

| Tetrahydrofuran (THF) | |||

| Acetonitrile | |||

| Acetone | |||

| Ethanol | |||

| Ethyl Acetate | |||

| Dichloromethane | |||

| Toluene | |||

| Hexane | |||

| Benzene | Use with caution due to toxicity | ||

| Diethyl Ether |

Experimental Protocols for Solubility Determination

To empower researchers in generating precise and reliable solubility data, two detailed experimental protocols are outlined below: a qualitative method for rapid screening and a quantitative method for accurate determination.

Qualitative Solubility Determination

This method allows for a rapid assessment of solubility in a range of solvents.

Objective: To estimate the solubility of this compound in various organic solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., acetone, ethanol, ethyl acetate, dichloromethane, toluene, hexane)

-

Small test tubes or vials

-

Spatula

-

Vortex mixer (optional)

-

Graduated pipette or dropper

Procedure:

-

Place approximately 10-20 mg of this compound into a clean, dry test tube.

-

Add the selected solvent dropwise, starting with 0.5 mL.

-

Vigorously shake or vortex the test tube for 30-60 seconds.

-

Observe the mixture against a light source to check for any undissolved solid.

-

If the solid has dissolved, the compound is considered "soluble" in that solvent at that approximate concentration.

-

If the solid has not fully dissolved, continue to add the solvent in 0.5 mL increments, with vigorous mixing after each addition, up to a total volume of 3 mL.

-

Record the observations as "soluble," "sparingly soluble," or "insoluble."

Quantitative Solubility Determination (Gravimetric Method)

This method provides a precise measurement of solubility at a specific temperature.

Objective: To determine the exact solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound

-

Selected organic solvent

-

Scintillation vials or sealed flasks

-

Constant temperature bath (e.g., water bath, heating block)

-

Magnetic stirrer and stir bars

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed vials for collecting the filtrate

-

Analytical balance

-

Oven or vacuum oven for drying

Procedure:

-

Add an excess amount of this compound to a known volume or mass of the chosen solvent in a sealed flask or vial. This ensures that a saturated solution is formed.

-

Place the flask in a constant temperature bath set to the desired temperature.

-

Stir the mixture vigorously for a sufficient amount of time (e.g., 24 hours) to ensure that equilibrium is reached.

-

Once equilibrium is achieved, allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a pre-warmed syringe to prevent premature crystallization.

-

Quickly attach a syringe filter and dispense the clear, saturated solution into a pre-weighed vial. Record the exact volume or mass of the filtered solution.

-

Evaporate the solvent from the vial using a gentle stream of nitrogen, a rotary evaporator, or by placing it in an oven at a temperature below the boiling point of the solvent and the melting point of the compound.

-

Once the solvent is completely removed, re-weigh the vial containing the dried solute.

-

Calculate the solubility using the following formula: Solubility ( g/100 mL) = (mass of dried solute / volume of solution collected) x 100

Visualizing Experimental and Logical Workflows

To further aid researchers, the following diagrams illustrate the experimental workflow for solubility determination and the logical relationship between the molecular structure of this compound and its expected solubility.

Caption: Experimental workflow for quantitative solubility determination.

Caption: Predicted solubility based on molecular structure.

In-Depth Technical Guide on the Thermal Stability of trans-Hexahydroisobenzofuran-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the thermal stability of trans-hexahydroisobenzofuran-1,3-dione, a compound of interest in various chemical and pharmaceutical applications. This document summarizes available quantitative data, outlines relevant experimental methodologies, and presents visual representations of analytical workflows.

Core Compound Information

This compound, also commonly known as trans-1,2-cyclohexanedicarboxylic anhydride, is a bicyclic anhydride. Its rigid structure, conferred by the trans configuration of the fused rings, contributes to its thermal properties. It is a white to off-white solid at room temperature and sees use as a curing agent for epoxy resins, suggesting a degree of thermal robustness.

Thermal Stability Data

The primary indicator of the thermal stability of a solid organic compound is its melting point. Beyond this temperature, the crystalline structure breaks down, and decomposition processes may be initiated.

| Thermal Property | Value | Method |

| Melting Point | 145-147 °C | Capillary Method (literature value) |

Experimental Protocols

The following sections detail the standard methodologies for determining the thermal properties of solid organic compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid. This is a key indicator of purity, with pure compounds typically exhibiting a sharp melting range.[1]

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[2][3]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath and a calibrated thermometer or an electronic temperature sensor.[1][2] The sample is positioned adjacent to the temperature sensor to ensure accurate measurement.

-

Heating: The sample is heated at a controlled, slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[1][2]

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is reported as the melting point.[1]

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and composition of materials.[4][5]

General Protocol:

-

Instrument Preparation: The TGA instrument, which includes a high-precision balance and a furnace, is calibrated and tared.

-

Sample Loading: A small, accurately weighed sample (typically 5-10 mg) is placed into an inert sample pan (e.g., alumina or platinum).[6]

-

Experimental Conditions: The desired temperature program is set. This usually involves a linear heating rate (e.g., 10 °C/min) over a specified temperature range in a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative studies).[4]

-

Data Acquisition: The instrument continuously records the sample's mass as the temperature increases.

-

Data Analysis: The resulting TGA curve plots the percentage of mass loss versus temperature. The onset temperature of a mass loss step indicates the beginning of a decomposition or volatilization event.

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify and quantify thermal transitions such as melting, crystallization, and glass transitions.[7][8]

General Protocol:

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is encapsulated in a sample pan (commonly aluminum). An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program, including heating and cooling rates (e.g., 10 °C/min), and atmosphere are set.

-

Data Collection: The instrument heats or cools the sample and reference pans at the same rate and measures the differential heat flow required to maintain them at the same temperature.

-

Data Interpretation: The resulting DSC thermogram plots heat flow against temperature. Endothermic events, such as melting, appear as peaks, while exothermic events, such as decomposition, appear as inverted peaks. The peak area can be integrated to determine the enthalpy of the transition.

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key experimental and logical workflows in the thermal analysis of this compound.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. byjus.com [byjus.com]

- 4. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 5. millwiki.mse.gatech.edu [millwiki.mse.gatech.edu]

- 6. epfl.ch [epfl.ch]

- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 8. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic data of trans-Hexahydroisobenzofuran-1,3-dione (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for trans-hexahydroisobenzofuran-1,3-dione (also known as trans-1,2-cyclohexanedicarboxylic anhydride). The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document includes tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols, and a workflow diagram for spectroscopic analysis.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.9 - 3.1 | Multiplet | 2H | H-3a, H-7a |

| ~1.8 - 2.0 | Multiplet | 2H | H-4ax, H-7ax |

| ~1.6 - 1.8 | Multiplet | 2H | H-5ax, H-6ax |

| ~1.3 - 1.5 | Multiplet | 4H | H-4eq, H-7eq, H-5eq, H-6eq |

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency. The assignments are based on the expected chemical environment of the protons.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~172 | C=O (C-1, C-3) |

| ~45 | C-3a, C-7a |

| ~25 | C-5, C-6 |

| ~22 | C-4, C-7 |

Note: These are approximate chemical shifts. Actual values may vary based on experimental conditions.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~2940, ~2860 | Strong | C-H stretch (cyclohexane ring) |

| ~1850 | Strong | C=O stretch (anhydride, symmetric) |

| ~1780 | Strong | C=O stretch (anhydride, asymmetric) |

| ~1230 | Strong | C-O-C stretch (anhydride) |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| 154 | Moderate | [M]⁺ (Molecular Ion) |

| 110 | Moderate | [M - CO₂]⁺ |

| 82 | Strong | [C₆H₁₀]⁺ (Cyclohexene) |

| 81 | High | [C₆H₉]⁺ |

| 54 | High | [C₄H₆]⁺ (Butadiene) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

Instrumentation and Parameters:

-

Spectrometer: A Bruker Avance III 400 MHz spectrometer (or equivalent).

-

¹H NMR:

-

Frequency: 400 MHz

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Pulse width: 30°

-

-

¹³C NMR:

-

Frequency: 100 MHz

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Pulse program: Proton-decoupled

-

Infrared (IR) Spectroscopy

Sample Preparation (Thin Solid Film Method):

-

A small amount (2-5 mg) of solid this compound is dissolved in a few drops of a volatile solvent (e.g., acetone or methylene chloride).

-

A drop of this solution is applied to the surface of a potassium bromide (KBr) or sodium chloride (NaCl) salt plate.

-

The solvent is allowed to evaporate completely, leaving a thin, solid film of the compound on the plate.

Instrumentation and Parameters:

-

Spectrometer: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent).

-

Technique: Transmission

-

Scan range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16

Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample is introduced via a direct insertion probe or through a gas chromatograph (GC) inlet. Electron Ionization (EI) is the typical method used.

Instrumentation and Parameters:

-

Mass Spectrometer: A mass spectrometer with an electron ionization source, such as a single quadrupole or time-of-flight (TOF) analyzer.

-

Ionization Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: m/z 40-400.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to trans-Hexahydroisobenzofuran-1,3-dione as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-Hexahydroisobenzofuran-1,3-dione, also known as trans-1,2-cyclohexanedicarboxylic anhydride, is a bicyclic anhydride that serves as a versatile and crucial chemical intermediate in a variety of industrial and pharmaceutical applications. Its rigid, non-planar structure and the presence of a reactive anhydride ring make it an ideal building block for the synthesis of complex molecules, including pharmaceuticals, polymers, and specialty resins. This guide provides a comprehensive overview of its chemical properties, synthesis, and significant applications, with a focus on its role in drug development and polymer chemistry.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in research and development. The following tables summarize key quantitative data for this compound.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀O₃ | [1] |

| Molecular Weight | 154.16 g/mol | [1] |

| CAS Number | 14166-21-3 | [1] |

| Appearance | White to off-white solid/powder | [2] |

| Melting Point | 145-147 °C | [3] |

| Purity | >97% | [4] |

| InChIKey | MUTGBJKUEZFXGO-WDSKDSINSA-N | [1] |

Spectroscopic Data

Spectroscopic analysis is critical for the identification and purity assessment of this compound.

| Spectroscopy | Key Peaks/Signals |

| ¹H NMR | Spectral data indicates signals corresponding to the protons on the cyclohexane ring. |

| ¹³C NMR | Expected signals include those for the carbonyl carbons of the anhydride and the carbons of the cyclohexane ring. |

| FTIR (cm⁻¹) | Characteristic peaks for the anhydride functional group (C=O stretching) are expected around 1780 and 1850 cm⁻¹.[5] |

| Mass Spectrometry | The mass spectrum would show the molecular ion peak corresponding to its molecular weight. |

Synthesis of this compound

The primary and most efficient method for the synthesis of hexahydroisobenzofuran-1,3-dione is the Diels-Alder reaction. The stereochemistry of the product (cis or trans) is dependent on the dienophile used. For the synthesis of the trans isomer, the reaction proceeds via the cycloaddition of a suitable diene and a dienophile that promotes the formation of the trans product.

Experimental Protocol: Diels-Alder Reaction

This protocol outlines the general procedure for the synthesis of a cyclohexanedicarboxylic anhydride via a Diels-Alder reaction. Specific conditions may need to be optimized to favor the formation of the trans isomer.

Materials:

-

1,3-Cyclohexadiene (diene)

-

Maleic anhydride (dienophile - for the cis isomer, a different dienophile would be needed for a direct trans synthesis, or a subsequent isomerization step would be required)

-

Toluene or other suitable high-boiling solvent

-

Reaction flask with a reflux condenser

-

Heating mantle

-

Crystallization dish

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve maleic anhydride in toluene.

-

Add 1,3-cyclohexadiene to the solution.

-

Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product will precipitate out of the solution. If not, the solvent can be partially evaporated to induce crystallization.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold solvent.

-

The crude product can be purified by recrystallization from a suitable solvent.

Note: The direct Diels-Alder reaction between 1,3-cyclohexadiene and maleic anhydride yields the cis isomer. To obtain the trans isomer, a subsequent isomerization step, for example, via base-catalyzed epimerization of the corresponding diester followed by hydrolysis and dehydration, is typically required.

Caption: Synthesis of Hexahydroisobenzofuran-1,3-dione.

Applications in Drug Development

This compound and its derivatives are valuable intermediates in the synthesis of pharmaceutically active compounds, particularly those with a rigid cyclic scaffold.

Intermediate in the Synthesis of Lurasidone

A notable application is in the synthesis of the atypical antipsychotic drug, Lurasidone, used for the treatment of schizophrenia and bipolar disorder.[6] The synthesis of Lurasidone involves the use of a derivative of trans-1,2-cyclohexanedicarboxylic acid, highlighting the importance of this structural motif in accessing complex drug molecules.[7][8]

Potential as an Anticonvulsant Precursor

Research has indicated that derivatives of cyclohexanedicarboxylic structures may possess anticonvulsant properties.[9] While direct evidence for this compound is still emerging, related cyclohexanecarboxamides have been shown to exert their anticonvulsant effects by activating the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway. This pathway is a key regulator of cellular defense against oxidative stress. It is plausible that novel anticonvulsant agents could be developed from this intermediate, targeting this or other neurological pathways.

Caption: Potential Nrf2-ARE Pathway Activation.

Application in Polymer Chemistry

This compound is widely used as a curing agent or hardener for epoxy resins, imparting desirable properties to the final cured polymer.[9]

Epoxy Resin Curing Agent

The anhydride ring of this compound can be opened by hydroxyl groups present in the epoxy resin or by a tertiary amine catalyst, initiating a polymerization reaction.[10] This process leads to the formation of a highly cross-linked, three-dimensional polymer network with enhanced thermal and mechanical properties.[9]

General Curing Mechanism:

-

Initiation: A hydroxyl group (from the epoxy resin or an added alcohol) or a tertiary amine attacks one of the carbonyl carbons of the anhydride, opening the ring to form a monoester with a carboxylic acid group.

-

Propagation: The newly formed carboxylic acid then reacts with an epoxy group, generating a new hydroxyl group. This new hydroxyl group can then react with another anhydride molecule, continuing the polymerization process.

-

Cross-linking: The reaction proceeds, leading to the formation of a rigid, cross-linked thermoset polymer.

Experimental Protocol: Curing of Epoxy Resin

This protocol provides a general procedure for curing a standard epoxy resin using this compound.

Materials:

-

Bisphenol A based epoxy resin

-

This compound

-

Tertiary amine accelerator (e.g., benzyldimethylamine)

-

Mixing vessel

-

Oven

Procedure:

-

Preheat the epoxy resin to reduce its viscosity.

-

Add the calculated amount of this compound to the preheated epoxy resin and mix thoroughly until the anhydride is completely dissolved. The stoichiometric ratio of anhydride to epoxy groups is crucial and should be carefully calculated.

-

Add a small amount of the tertiary amine accelerator to the mixture and stir until homogeneous.

-

Pour the mixture into a mold and cure in an oven. A typical curing schedule might be 2 hours at 100°C followed by a post-cure at 150°C for 4 hours to ensure complete reaction and optimal properties.[11][12]

-

Allow the cured polymer to cool slowly to room temperature to minimize internal stresses.

Caption: Epoxy Resin Curing Workflow.

Safety and Handling

This compound is a chemical that requires careful handling. It may cause skin sensitization and serious eye damage upon exposure.[9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a chemical intermediate of significant industrial and academic interest. Its unique structural features and reactivity make it a valuable precursor for the synthesis of a wide range of products, from high-performance polymers to complex pharmaceutical agents. Further research into its applications, particularly in the development of novel therapeutics, is warranted and holds considerable promise.

References

- 1. (-)-trans-1,2-Cyclohexanedicarboxylic Anhydride | C8H10O3 | CID 12261141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cymitquimica.com [cymitquimica.com]

- 3. 反-1,2-环己二甲酸酐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1,2-环己二甲酸酐(主要为顺式异构体) 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Lurasidone | C28H36N4O2S | CID 213046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Lurasidone hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 8. EP3057966A1 - Process for the industrial synthesis of lurasidone - Google Patents [patents.google.com]

- 9. Buy this compound | 71749-03-6 [smolecule.com]

- 10. Curing Regime-Modulating Insulation Performance of Anhydride-Cured Epoxy Resin: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. tri-iso.com [tri-iso.com]

Trans-Hexahydroisobenzofuran-1,3-dione: A Technical Review for Drug Development Professionals

An In-depth Guide to the Synthesis, Properties, and Biological Activities of a Versatile Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-Hexahydroisobenzofuran-1,3-dione, also known as trans-1,2-cyclohexanedicarboxylic anhydride, is a cyclic dicarboxylic anhydride with the chemical formula C₈H₁₀O₃ and a molecular weight of 154.16 g/mol . This compound serves as a versatile intermediate in organic synthesis and material science. Its applications range from being a crucial building block in the synthesis of pharmaceuticals and agrochemicals to its use as a curing agent for epoxy resins, an insect repellent, and a rust preventive.[1] This technical guide provides a comprehensive review of the synthesis, chemical properties, and known biological activities of this compound, with a focus on its potential applications in drug development.

Chemical and Physical Properties

This compound is a white solid at room temperature. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀O₃ | [1] |

| Molecular Weight | 154.16 g/mol | [1] |

| CAS Number | 14166-21-3 | [2] |

| Appearance | Solid | [2] |

| Melting Point | 145-147 °C | [3] |

| Synonyms | trans-1,2-Cyclohexanedicarboxylic anhydride, trans-Hexahydrophthalic anhydride | [2][3] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process involving a Diels-Alder reaction to form the cis-isomer precursor, followed by isomerization to the trans-diacid and subsequent dehydration.

Experimental Protocol: Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride (Diels-Alder Reaction)

This procedure is adapted from typical Diels-Alder reactions involving 1,3-butadiene and maleic anhydride.

Materials:

-

3-Sulfolene (a source of 1,3-butadiene)

-

Maleic anhydride

-

Xylene (solvent)

-

Petroleum ether (for precipitation)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 3-sulfolene and maleic anhydride in a 1:1 molar ratio.

-

Add xylene as a solvent.

-

Heat the mixture to reflux. The 3-sulfolene will thermally decompose to generate 1,3-butadiene in situ, which then reacts with maleic anhydride.

-

Continue refluxing for approximately 30-60 minutes.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Add petroleum ether to precipitate the cis-4-cyclohexene-1,2-dicarboxylic anhydride product.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold petroleum ether.

-

Dry the product to obtain the crude cis-isomer.

Experimental Protocol: Isomerization to trans-1,2-Cyclohexanedicarboxylic Acid and Dehydration

The trans-anhydride can be prepared from the corresponding trans-diacid, which is commercially available or can be synthesized from the cis-isomer. Heating the trans-diacid leads to dehydration and formation of the anhydride.

Materials:

-

trans-1,2-Cyclohexanedicarboxylic acid

Procedure:

-

Place trans-1,2-cyclohexanedicarboxylic acid in a suitable apparatus for heating under reduced pressure (e.g., a distillation apparatus).

-

Heat the acid to approximately 200 °C.

-

The acid will melt and undergo dehydration to form the anhydride.

-

The this compound can be purified by distillation or recrystallization.

Biological Activities

This compound and its parent compound, hexahydrophthalic anhydride, have been investigated for several biological activities, most notably skin sensitization and potential anticonvulsant properties.

Skin Sensitization

Hexahydrophthalic anhydride is a known skin sensitizer.[4] This property is critical to consider in the context of drug development and handling of the compound. The mechanism of skin sensitization by reactive chemicals is well-understood and follows an Adverse Outcome Pathway (AOP).

Adverse Outcome Pathway for Skin Sensitization

Experimental Protocol: In Vitro Skin Sensitization Assessment (ARE-Nrf2 Luciferase Test Method - OECD TG 442D)

This in vitro assay assesses the activation of the Keap1-Nrf2-ARE signaling pathway in keratinocytes, a key event in skin sensitization.

Cell Line:

-

KeratinoSens™ cell line (HaCaT keratinocytes stably transfected with a luciferase reporter gene under the control of the ARE element from the rat NAD(P)H:quinone oxidoreductase 1 gene).

Procedure:

-

Culture KeratinoSens™ cells to approximately 80-90% confluency.

-

Prepare a series of concentrations of the test chemical (this compound) in a suitable solvent.

-

Expose the cells to the test chemical for 48 hours.

-

After exposure, lyse the cells and measure luciferase activity using a luminometer.

-

Simultaneously, assess cell viability (e.g., using the MTT assay) to ensure that the observed luciferase induction is not due to cytotoxicity.

-

A chemical is classified as a sensitizer if it induces a statistically significant increase in luciferase activity above a certain threshold (e.g., 1.5-fold induction) at a concentration that maintains cell viability above a specified level (e.g., 70%).

Anticonvulsant Activity

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to identify anticonvulsant drugs effective against generalized tonic-clonic seizures.

Animals:

-

Male mice (e.g., Swiss albino)

Procedure:

-

Administer the test compound (this compound) intraperitoneally (i.p.) or orally (p.o.) at various doses to different groups of mice.

-

After a predetermined time (e.g., 30-60 minutes), subject each mouse to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or auricular electrodes.

-

Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

The absence of the tonic hindlimb extension is considered as protection.

-

The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using probit analysis.

Experimental Protocol: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

The scPTZ test is used to identify anticonvulsant drugs effective against myoclonic and absence seizures.

Animals:

-

Male mice

Procedure:

-

Administer the test compound at various doses to different groups of mice.

-

After a specified time, inject a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.

-

Observe the mice for the onset of clonic seizures (characterized by rhythmic muscle contractions) for a period of 30 minutes.

-

The absence of clonic seizures for at least 5 seconds is considered protection.

-

Calculate the ED₅₀ as described for the MES test.

Applications in Material Science: Epoxy Resin Curing

This compound is utilized as a curing agent for epoxy resins, leading to thermoset polymers with enhanced mechanical and thermal properties.[1] The curing process involves the ring-opening of the anhydride by hydroxyl groups present on the epoxy resin backbone, followed by reaction of the resulting carboxylic acid with an epoxide group.

Workflow for Epoxy Resin Curing

Experimental Protocol: Curing of Epoxy Resin

Materials:

-

Epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)

-

This compound

-

Accelerator (e.g., a tertiary amine like benzyldimethylamine)

Procedure:

-

Preheat the epoxy resin to reduce its viscosity.

-

Add the desired amount of this compound to the epoxy resin and mix thoroughly until a homogeneous mixture is obtained.

-

Add a small amount of the accelerator to the mixture and stir.

-

Degas the mixture in a vacuum oven to remove any entrapped air bubbles.

-

Pour the mixture into a mold and cure it in an oven at a specific temperature schedule (e.g., 2 hours at 120 °C followed by 2 hours at 150 °C).

-

After curing, the thermoset polymer can be removed from the mold and subjected to post-curing at a higher temperature to ensure complete reaction and optimize its properties.

Conclusion

This compound is a valuable chemical entity with a range of applications. Its role as a skin sensitizer necessitates careful handling and consideration in any formulation intended for topical application. While its potential as an anticonvulsant is suggested by the activity of related structures, further investigation is required to establish its efficacy and mechanism of action. The well-defined chemistry of its use as an epoxy curing agent provides a solid foundation for its application in material science. For drug development professionals, this compound presents both opportunities and challenges. Its synthetic accessibility and reactivity make it an interesting scaffold for medicinal chemistry exploration, while its inherent biological activities require thorough toxicological assessment.

References

Methodological & Application

Application Notes and Protocols for trans-Hexahydroisobenzofuran-1,3-dione in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-Hexahydroisobenzofuran-1,3-dione, also commonly known as trans-hexahydrophthalic anhydride (HHPA), is a versatile alicyclic dianhydride monomer utilized in the synthesis of various polymers. Its saturated ring structure imparts unique properties to the resulting polymers, such as improved thermal stability, weather resistance, and optical transparency compared to their aromatic counterparts. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of epoxy resins, polyesters, and polyimides.

Epoxy Resin Curing Agent

This compound is widely employed as a curing agent (hardener) for epoxy resins, leading to thermoset polymers with excellent mechanical, thermal, and electrical properties. The curing reaction proceeds through the ring-opening of the anhydride by hydroxyl groups present on the epoxy resin backbone, followed by reaction of the resulting carboxylic acid with an epoxide group, forming a highly cross-linked polyester network.[1]

Quantitative Data

The properties of epoxy resins cured with this compound (HHPA) can be tailored by adjusting the formulation and curing conditions. Below is a summary of typical properties for a standard bisphenol A based epoxy resin cured with HHPA.

| Property | Value | Test Method |

| Tensile Strength | 100 - 120 MPa | ASTM D638 |

| Tensile Modulus | 3.0 - 3.5 GPa | ASTM D638 |

| Elongation at Break | 3 - 5 % | ASTM D638 |

| Flexural Strength | 150 - 180 MPa | ASTM D790 |

| Flexural Modulus | 3.2 - 3.8 GPa | ASTM D790 |

| Glass Transition Temperature (Tg) | 120 - 150 °C | DSC/DMA |

| Heat Deflection Temperature | 110 - 140 °C | ASTM D648 |

| Dielectric Constant (1 MHz) | 3.0 - 3.5 | ASTM D150 |

| Dissipation Factor (1 MHz) | 0.01 - 0.02 | ASTM D150 |

Note: These values are typical and can vary depending on the specific epoxy resin, accelerator, and cure cycle used.

Experimental Protocol: Curing of Epoxy Resin

Materials:

-

Bisphenol A based epoxy resin (e.g., D.E.R. 331 or equivalent)

-

This compound (HHPA)

-

Accelerator (e.g., 2-ethyl-4-methylimidazole or benzyldimethylamine)

-

Solvent (optional, for viscosity reduction, e.g., acetone)

Procedure:

-

Preheat the epoxy resin to 60-80 °C to reduce its viscosity.

-

Melt the this compound at 60-70 °C.

-

In a clean, dry mixing vessel, combine the preheated epoxy resin and the molten anhydride in the desired stoichiometric ratio (typically 0.8-1.0 anhydride equivalents per epoxy equivalent).[2]

-

Mix thoroughly until a homogeneous mixture is obtained.

-

Add the accelerator (typically 0.5-2.0 parts per hundred parts of resin, phr) and continue mixing for 5-10 minutes.

-

If necessary, degas the mixture under vacuum to remove any entrapped air bubbles.

-

Pour the mixture into a preheated mold.

-

Cure the resin in an oven following a suitable cure schedule. A typical schedule is 2 hours at 120 °C followed by a post-cure of 4 hours at 150 °C.[2]

-

Allow the cured resin to cool slowly to room temperature before demolding.

Characterization:

-

Thermal Analysis: Determine the glass transition temperature (Tg) using Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA).

-

Mechanical Testing: Measure tensile, flexural, and compressive properties according to relevant ASTM standards.

-

Dielectric Analysis: Evaluate dielectric constant and dissipation factor using a dielectric analyzer.

Curing Reaction Workflow

Caption: Workflow for curing epoxy resin with this compound.

Polyester Synthesis

This compound can be used as a monomer in the synthesis of polyesters through polycondensation with diols. The resulting polyesters are typically amorphous and exhibit good thermal stability and solubility in common organic solvents.[3]

Quantitative Data

Specific quantitative data for polyesters synthesized exclusively with this compound is limited in the reviewed literature. However, for polyester systems incorporating hexahydrophthalic anhydride, the following properties can be expected:

| Property | Expected Range |

| Glass Transition Temperature (Tg) | 30 - 60 °C[3] |

| Decomposition Temperature (TGA, 5% wt loss) | > 300 °C |

| Molecular Weight (Mn) | 10,000 - 30,000 g/mol |

| Solubility | Soluble in THF, Chloroform, DMF |

Note: These are estimated values based on analogous polyester systems. Actual properties will depend on the chosen diol and polymerization conditions.

Experimental Protocol: Melt Polycondensation

Materials:

-

This compound

-

Diol (e.g., 1,4-butanediol, ethylene glycol)

-

Catalyst (e.g., titanium(IV) butoxide, zinc acetate)

-

Antioxidant (optional, e.g., triphenyl phosphite)

Procedure:

-

Charge the this compound, diol (in a 1:1 molar ratio), and catalyst (typically 200-500 ppm) into a glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.

-

Heat the mixture under a nitrogen atmosphere to 150-180 °C with stirring to form a homogeneous melt and initiate the esterification reaction. Water will be evolved and collected.

-

After the initial water evolution ceases (typically 2-4 hours), gradually increase the temperature to 200-220 °C and apply a vacuum (0.1-1.0 mmHg).

-

Continue the polycondensation under vacuum for 4-8 hours, or until the desired melt viscosity is achieved.

-

Cool the reactor to room temperature and extrude the polyester product.

Characterization:

-

Molecular Weight: Determine the number average (Mn) and weight average (Mw) molecular weights using Gel Permeation Chromatography (GPC).

-

Thermal Analysis: Measure the glass transition temperature (Tg) and decomposition temperature using DSC and Thermogravimetric Analysis (TGA).

-

Structural Analysis: Confirm the polyester structure using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Polyester Synthesis Workflow

Caption: Workflow for polyester synthesis via melt polycondensation.

Polyimide Synthesis

This compound can serve as an alicyclic dianhydride monomer for the synthesis of polyimides. The use of this saturated dianhydride can lead to polyimides with improved solubility and optical transparency compared to fully aromatic polyimides.[4]

Quantitative Data

| Property | Expected Range |

| Glass Transition Temperature (Tg) | 250 - 350 °C[5] |

| Decomposition Temperature (TGA, 5% wt loss) | > 400 °C[5] |

| Tensile Strength | 80 - 120 MPa[6] |

| Tensile Modulus | 2.5 - 4.0 GPa[7] |

| Solubility | Soluble in aprotic polar solvents (NMP, DMAc) |

Note: These are estimated values based on analogous polyimide systems. Actual properties will be highly dependent on the chosen diamine.

Experimental Protocol: Two-Step Polycondensation

Materials:

-

This compound

-

Aromatic diamine (e.g., 4,4'-oxydianiline, ODA)

-

Aprotic polar solvent (e.g., N-methyl-2-pyrrolidone, NMP, or N,N-dimethylacetamide, DMAc)

-

Dehydrating agent (for chemical imidization, e.g., acetic anhydride)

-

Catalyst (for chemical imidization, e.g., pyridine)

Procedure:

Step 1: Poly(amic acid) Synthesis

-

In a dry, nitrogen-purged flask, dissolve the aromatic diamine in the aprotic polar solvent.

-

Gradually add an equimolar amount of this compound to the stirred diamine solution at room temperature.

-

Continue stirring under nitrogen for 12-24 hours to form a viscous poly(amic acid) solution.

Step 2: Imidization (Thermal or Chemical)

-

Thermal Imidization:

-

Cast the poly(amic acid) solution onto a glass substrate to form a thin film.

-

Heat the film in a programmable oven under a nitrogen atmosphere using a staged heating profile, for example: 1 hour at 100 °C, 1 hour at 200 °C, and 1 hour at 300 °C.

-

-

Chemical Imidization:

-

To the poly(amic acid) solution, add a stoichiometric amount of acetic anhydride and a catalytic amount of pyridine.

-

Stir the mixture at room temperature for 12-24 hours.

-

Precipitate the polyimide by pouring the solution into a non-solvent like methanol.

-

Collect the polymer by filtration and dry under vacuum.

-

Characterization:

-

Inherent Viscosity: Determine the inherent viscosity of the poly(amic acid) solution to monitor polymerization progress.

-

Structural Analysis: Confirm the formation of the polyimide structure using FTIR spectroscopy (appearance of characteristic imide peaks).

-

Thermal Analysis: Measure Tg and decomposition temperature using DSC and TGA.

-

Mechanical Testing: Prepare films and measure tensile properties.

Polyimide Synthesis Logical Relationship

Caption: Two-step synthesis of polyimides.

Reactivity Ratios in Copolymerization

There is currently a lack of readily available data in the scientific literature regarding the specific reactivity ratios of this compound in copolymerization with other monomers, such as epoxides or other anhydrides.

Determining Reactivity Ratios:

For researchers interested in these parameters, the determination of reactivity ratios (r1 and r2) typically involves:

-

Copolymerization: A series of copolymerizations are carried out with varying initial monomer feed ratios.

-

Conversion Monitoring: The reactions are stopped at low conversion (<10%) to ensure the monomer feed ratio remains relatively constant.

-

Copolymer Composition Analysis: The composition of the resulting copolymer is determined using techniques such as NMR spectroscopy or elemental analysis.

-

Data Analysis: The data is then fitted to copolymerization equations (e.g., Mayo-Lewis equation) to calculate the reactivity ratios.[8]

Understanding the reactivity ratios is crucial for predicting copolymer composition and tailoring the microstructure and properties of the final polymer.

Disclaimer

The information provided in these application notes and protocols is intended for guidance and informational purposes only. Researchers should exercise their own professional judgment and perform necessary validation for their specific applications. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

References

- 1. azom.com [azom.com]

- 2. tri-iso.com [tri-iso.com]

- 3. mdpi.com [mdpi.com]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. Study on Chemical Graft Structure Modification and Mechanical Properties of Photocured Polyimide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. zeusinc.com [zeusinc.com]

- 7. mdpi.com [mdpi.com]

- 8. fiveable.me [fiveable.me]

Application Notes: trans-Hexahydroisobenzofuran-1,3-dione as an Epoxy Resin Curing Agent

Introduction

trans-Hexahydroisobenzofuran-1,3-dione, commonly known as trans-Hexahydrophthalic Anhydride (HHPA), is a saturated, alicyclic anhydride widely employed as a hardener or curing agent for epoxy resins.[1][2] Its bicyclic structure and reactivity make it a valuable component in formulating thermosetting polymers.[3] When used to cure epoxy resins, HHPA contributes to the formation of a highly cross-linked, three-dimensional polyester network, resulting in materials with exceptional thermal stability, mechanical strength, and excellent electrical insulation properties.[1][2][3] These characteristics make HHPA-cured epoxy systems highly suitable for demanding applications, including fiber-reinforced composites, high-voltage electrical insulators, and encapsulation for electronic components.[1][2] This document provides detailed application notes and protocols for researchers and scientists utilizing this curing agent.

Chemical and Physical Properties

This compound is a solid compound with the following key properties:

| Property | Value | Reference |

| Synonyms | trans-Hexahydrophthalic anhydride (HHPA), trans-1,2-Cyclohexanedicarboxylic anhydride | [2][4] |

| CAS Number | 14166-21-3 | [5] |

| Molecular Formula | C₈H₁₀O₃ | [2][4] |

| Molecular Weight | ~154.16 g/mol | [2][3][4] |

| Appearance | Solid | [4] |

| Purity | ≥96% (Typical) | [4] |

Curing Mechanism

The curing of epoxy resins with cyclic anhydrides like this compound proceeds through a polyesterification mechanism.[3] The reaction is typically initiated by a source of hydroxyl groups, which can be present on the epoxy resin backbone, from trace amounts of water, or introduced via an accelerator.[1][6]

The key steps are:

-

Initiation (Ring-Opening): A hydroxyl (-OH) group attacks one of the carbonyl carbons of the anhydride ring. This opens the ring to form a monoester with a free carboxylic acid (-COOH) group.[1][6][7]

-

Propagation (Esterification): The newly formed carboxylic acid group then reacts with an epoxy (oxirane) group. This reaction forms a diester linkage and, crucially, generates a new hydroxyl group.[1][8]

-

Chain Reaction: This new hydroxyl group is now available to react with another anhydride molecule, repeating the cycle and propagating the cross-linking reaction.[8]

This chain-wise process leads to the formation of a dense, cross-linked polymer network.[8] While the reaction can proceed without a catalyst, accelerators such as tertiary amines or imidazoles are often used to increase the reaction rate.[6][9]

Caption: Curing mechanism of epoxy resin with anhydride.

Properties of Cured Epoxy Systems

The final properties of an epoxy system cured with this compound depend heavily on the specific epoxy resin used, the stoichiometry, and the cure cycle.[1] Generally, these systems are known for their superior performance characteristics.

| Property | Typical Characteristics | Influence Factors |

| Glass Transition Temp. (Tg) | High; contributes to excellent thermal stability. | Higher cross-link density increases Tg.[1] |

| Mechanical Properties | High tensile strength and modulus.[2] | Stoichiometry and cure cycle are critical.[1] |

| Chemical Resistance | Superior resistance to chemical degradation.[2] | A high degree of cure enhances resistance.[1] |

| Electrical Properties | Excellent dielectric properties; low electrical loss.[1][2] | Ideal for high-voltage and electronics applications.[1] |

| Color & Clarity | Good color stability and potential for high clarity.[2] | Dependent on the purity of resin and curing agent. |

| Cure Shrinkage | Lower compared to some amine-cured systems.[9] | Formulation and cure temperature dependent. |

Experimental Protocols

Protocol 1: Formulation and Curing of an Epoxy Resin System

This protocol provides a general methodology for preparing and curing a test sample.

1. Materials and Equipment:

-

Epoxy Resin (e.g., Bisphenol A diglycidyl ether - DGEBA)

-

This compound (Curing Agent)

-

Accelerator (e.g., 1-methylimidazole or Benzyldimethylamine), optional

-

Vacuum oven or desiccator with vacuum pump

-

Mechanical stirrer or planetary mixer

-

Hot plate

-

Molds (e.g., silicone or PTFE)

-

Personal Protective Equipment (gloves, safety glasses, lab coat)

2. Stoichiometry Calculation:

-

The ideal stoichiometry is one mole of anhydride per mole of epoxy.[1] However, in practice, a slightly lower amount of anhydride may be used to account for potential epoxy homopolymerization.[6]

-

Parts by Weight (phr) Calculation:

-

phr = (E / A) * 100

-

Where:

-

phr = parts of hardener per hundred parts of resin

-

E = Epoxy Equivalent Weight (EEW) of the resin (g/eq)

-

A = Anhydride Equivalent Weight (AEW) of the curing agent (g/eq)

-

-

For this compound (MW ≈ 154.16), the AEW is 154.16 g/eq since it has one anhydride group per molecule.

-

3. Procedure:

-

Preparation: Preheat the epoxy resin to a suitable temperature (e.g., 60-80 °C) to reduce its viscosity.

-

Mixing: Weigh the required amount of preheated epoxy resin into a mixing vessel. Add the calculated amount of this compound. If using an accelerator, add it at this stage (typically 0.5-2.0 phr).

-

Stirring: Mix the components thoroughly at an elevated temperature (e.g., 80 °C) until the solid curing agent is fully dissolved and the mixture is homogeneous.[10]

-

Degassing: Place the mixture in a vacuum chamber or oven at the mixing temperature. Apply vacuum to remove any entrapped air bubbles until foaming subsides.[10]

-

Casting: Pour the degassed mixture into preheated molds.

-

Curing: Transfer the molds to a programmable oven and apply a specific cure schedule. A typical multi-stage cure cycle promotes higher cross-linking.[1]

-

Cooling: Allow the cured samples to cool slowly to room temperature to prevent internal stresses.

Caption: Experimental workflow for epoxy formulation and testing.

Protocol 2: Characterization of Cured Epoxy Resin

1. Thermal Analysis - Differential Scanning Calorimetry (DSC):

-

Objective: To determine the glass transition temperature (Tg).

-

Method: A small, weighed sample (5-10 mg) is sealed in an aluminum pan. The sample is subjected to a heat-cool-heat cycle in a DSC instrument under a nitrogen atmosphere. Tg is typically determined from the midpoint of the transition in the second heating scan.

2. Thermal Analysis - Thermogravimetric Analysis (TGA):

-

Objective: To evaluate thermal stability and degradation temperature.

-

Method: A small, weighed sample (10-20 mg) is heated at a constant rate (e.g., 10 °C/min) in a TGA instrument under a controlled atmosphere (nitrogen or air). The weight loss as a function of temperature is recorded. Key data points include the temperature at 5% weight loss (Td5%).[11]

3. Mechanical Properties - Tensile Testing:

-

Objective: To measure tensile strength, tensile modulus, and elongation at break.

-

Method: Dog-bone shaped specimens are prepared according to a standard (e.g., ASTM D638). The specimens are tested using a universal testing machine at a constant crosshead speed until failure.

Formulation and Performance Relationships

The performance of the final cured material is a direct result of formulation and processing decisions. Understanding these relationships is key to achieving desired properties.

Caption: Relationship between formulation parameters and material properties.

Applications in Research and Development

While primarily an industrial chemical, the unique properties of epoxy systems cured with this compound are relevant to research and drug development professionals for:

-

Custom Laboratory Equipment: Fabricating chemically resistant and mechanically robust components for custom analytical or synthesis apparatus.

-

Electronic Encapsulation: Potting and encapsulating sensitive electronic circuits and sensors used in scientific instrumentation, providing protection from moisture and mechanical shock.[1][2]

-

Pharmaceutical Intermediates: The compound itself serves as a building block in the synthesis of pharmaceuticals and agrochemicals.[3] Its potential anticonvulsant properties may be of interest for further investigation.[3]

References

- 1. tri-iso.com [tri-iso.com]

- 2. HEXAHYDROPHTHALIC ANHYDRIDE (HHPA) - Ataman Kimya [atamanchemicals.com]

- 3. Buy this compound | 71749-03-6 [smolecule.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. Epoxy Curing Agents – Anhydrides, Long Pot Life and Exceptional Properties - Polymer Innovation Blog [polymerinnovationblog.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Application Note: Synthesis of Aliphatic Polyesters via Polycondensation of trans-Hexahydroisobenzofuran-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental protocol for the synthesis of aliphatic polyesters through the melt polycondensation of trans-hexahydroisobenzofuran-1,3-dione with a diol, such as 1,4-butanediol. This method yields polyesters with tunable thermal and mechanical properties, making them suitable for a variety of applications, including as biodegradable materials and in drug delivery systems. The protocol outlines a two-stage process involving initial esterification followed by polycondensation under high vacuum, utilizing a tin-based catalyst.

Introduction